molecular formula C25H24N2O3S B2889875 (3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-97-2

(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2889875
CAS No.: 893311-97-2
M. Wt: 432.54
InChI Key: JXEQXTZSODARQB-LFVJCYFKSA-N
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Description

(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity

The compound (3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazine core with specific substituents that may influence its biological activity. The presence of the ethylphenyl and methylbenzyl groups is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that analogs of benzothiazine can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (M.tb) and other pathogens .

Table 1: Antimicrobial Activity of Benzothiazine Derivatives

CompoundBacterial StrainMIC (µg/mL)
BTZ043M. tuberculosis H37Rv0.025
SKLB-TB1001M. smegmatis mc 2 1556.25
(Target Compound)(To be determined)(To be determined)

The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess potent activity against mycobacterial strains, suggesting that the target compound may also exhibit similar properties.

Anticancer Activity

Benzothiazine derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis . For example, compounds containing the benzothiazine moiety have shown effectiveness against various cancer cell lines such as HepG-2 and A-549.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Benzothiazine AHepG-210
Benzothiazine BA-54915
(Target Compound)(To be determined)(To be determined)

These findings suggest that the target compound may also possess anticancer properties, warranting further investigation into its mechanisms of action.

The biological activity of benzothiazines is often attributed to their ability to interact with essential cellular targets. For instance, some studies suggest that these compounds may inhibit DNA synthesis or interfere with key metabolic pathways in bacteria and cancer cells . The presence of functional groups in the target compound is likely to modulate these interactions.

Case Studies and Research Findings

Several studies have evaluated the pharmacological profiles of benzothiazine derivatives:

  • Study on SKLB-TB1001 : This study reported significant reductions in bacterial loads in infected mice treated with SKLB-TB1001 compared to controls, indicating strong anti-mycobacterial activity .
  • Anticancer Screening : Research on various benzothiazine derivatives revealed promising results against multiple cancer cell lines, highlighting their potential as therapeutic agents .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations suggest that certain derivatives exhibit favorable absorption and bioavailability profiles, enhancing their therapeutic potential .

Properties

IUPAC Name

(3E)-3-[(4-ethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-19-12-14-21(15-13-19)26-16-24-25(28)22-6-4-5-7-23(22)27(31(24,29)30)17-20-10-8-18(2)9-11-20/h4-16,26H,3,17H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEQXTZSODARQB-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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